Bismuthiol ii hydrate

Description

Contextualization within Thiadiazole Chemistry and Sulfur-Containing Heterocycles

Bismuthiol II belongs to the family of 1,3,4-thiadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. Sulfur-containing heterocycles constitute an important class of compounds with wide-ranging applications. connectjournals.com The 1,3,4-thiadiazole (B1197879) ring system, in particular, is a versatile scaffold that has garnered considerable attention in chemical synthesis and materials science. connectjournals.comjmchemsci.com

The synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of precursors such as thiohydrazides, thiosemicarbazides, or dithiocarbazate salts. connectjournals.com These synthetic routes allow for the introduction of various functional groups onto the thiadiazole core, leading to a diverse library of compounds with tailored properties. The presence of sulfur and nitrogen atoms in the ring imparts specific electronic and coordination characteristics, making these compounds effective ligands for metal ions and building blocks for more complex molecular architectures. jmchemsci.com

Nomenclature and Structural Distinctions (e.g., Bismuthiol II versus 1,3,4-Thiadiazole-2,5-dithiol (B7761095) (Bismuthiol I / DMTD))

The nomenclature and structural characteristics of Bismuthiol II distinguish it from related compounds, most notably Bismuthiol I.

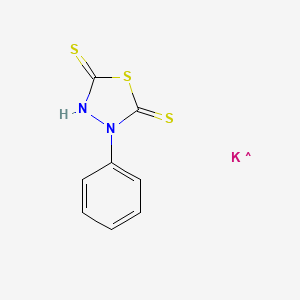

Bismuthiol II is chemically known as 5-Mercapto-3-phenyl-1,3,4-thiadiazole-2(3H)-thione potassium salt or potassium 3-phenyl-1,3,4-thiadiazolidine-2,5-dithione . chemicalbook.comnih.govtcichemicals.com It is often supplied as a hydrate (B1144303), hence the common name Bismuthiol II hydrate. glpbio.comglpbio.comcalpaclab.com However, some suppliers have noted that the hydrate form does not have a unique CAS Registry Number and shares it with the anhydrous form (CAS RN 6336-51-2). tcichemicals.comtcichemicals.com Consequently, to avoid ambiguity, the term 'Hydrate' is sometimes omitted from the product name. tcichemicals.comtcichemicals.com

Bismuthiol I , also known as 2,5-Dimercapto-1,3,4-thiadiazole (B142945) (DMTD) , is a different chemical entity. nbinno.comsigmaaldrich.comamericanelements.com Its structure consists of the 1,3,4-thiadiazole ring substituted with two thiol (-SH) groups at the 2 and 5 positions. nbinno.comsigmaaldrich.com It is known to exist in different tautomeric forms, including the dithiol and the more stable thiol-thione form.

The primary structural distinction lies in the substituents on the thiadiazole ring. Bismuthiol II features a phenyl group attached to a nitrogen atom (position 3) and a single mercapto group (as a potassium thiolate salt). In contrast, Bismuthiol I lacks a phenyl substituent and possesses two mercapto groups. This structural difference leads to distinct chemical properties and applications for each compound.

Interactive Data Table: Comparison of Bismuthiol II and Bismuthiol I

| Feature | Bismuthiol II | Bismuthiol I (DMTD) |

| Systematic Name | 5-Mercapto-3-phenyl-1,3,4-thiadiazole-2(3H)-thione potassium salt chemicalbook.comtcichemicals.com | 1,3,4-Thiadiazole-2,5-dithiol sigmaaldrich.comchemspider.com |

| CAS Number | 6336-51-2 calpaclab.comscbt.com | 1072-71-5 nbinno.comsigmaaldrich.com |

| Molecular Formula | C₈H₅KN₂S₃ glpbio.comscbt.com | C₂H₂N₂S₃ nbinno.comsigmaaldrich.com |

| Molecular Weight | ~264.43 g/mol (anhydrous) glpbio.comscbt.com | ~150.25 g/mol nbinno.comsigmaaldrich.com |

| Appearance | White to light yellow powder or crystal tcichemicals.com | Light yellow to yellow powder nbinno.com |

| Key Structural Features | Contains a phenyl group; a potassium salt of a single thiol group. nih.gov | Contains two thiol (-SH) groups; no phenyl group. nbinno.comsigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H6KN2S3 |

|---|---|

Molecular Weight |

265.4 g/mol |

InChI |

InChI=1S/C8H6N2S3.K/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6;/h1-5H,(H,9,11); |

InChI Key |

UNERKJMVFVZPDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=S)SC(=S)N2.[K] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Thiadiazole Frameworks Relevant to Bismuthiol Ii Hydrate

Established Reaction Pathways for 1,3,4-Thiadiazole (B1197879) Derivatives

The construction of the 1,3,4-thiadiazole ring system is typically achieved through the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms. Several established pathways have become foundational in heterocyclic chemistry.

A prevalent and reliable method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. Thiosemicarbazides or their corresponding thiosemicarbazones serve as versatile starting materials. The reaction of a thiosemicarbazide with carbon disulfide (CS₂) in the presence of a base is a common route. For instance, 5-(4-(Trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione can be synthesized by the ring closure reaction of 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide with carbon disulfide, using potassium hydroxide (B78521) in ethanol (B145695). nih.gov The mixture is heated under reflux, followed by cooling and acidification to yield the final product. nih.gov Similarly, heating thiosemicarbazide with carbon disulfide and anhydrous sodium carbonate in absolute ethanol is a documented method for preparing 5-amino-1,3,4-thiadiazole-2-thiol (B144363). chemmethod.com

Oxidative cyclization of thiosemicarbazones using reagents like ferric chloride (FeCl₃) also provides a pathway to 1,3,4-thiadiazole derivatives. sbq.org.brjocpr.com This approach highlights the versatility of thiosemicarbazone precursors in forming the stable thiadiazole ring.

The synthesis of the 1,3,4-thiadiazole ring can be achieved from various hydrazine (B178648) derivatives. sbq.org.br Reactions between acylhydrazides and sulfur-containing reagents like carbon disulfide or isothiocyanates are fundamental. sbq.org.br These reactions often proceed in two or more steps, beginning with the synthesis of a thiosemicarbazide or dithiocarbazide intermediate, which is subsequently cyclized. sbq.org.br Thiohydrazides can react with orthoesters, proceeding through a thiosemicarbazone intermediate which then cyclizes to form the 1,3,4-thiadiazole. bu.edu.eg Another approach involves the thionation of N,N'-acylhydrazines using Lawesson's reagent, which efficiently yields 2,5-disubstituted-1,3,4-thiadiazoles. organic-chemistry.org This method is valued for its high yields and the straightforward isolation of products, often by simple filtration. organic-chemistry.org

Modern synthetic strategies increasingly employ catalysts to improve efficiency, yield, and environmental compatibility. A variety of catalytic systems have been developed for 1,3,4-thiadiazole synthesis.

Iodine-Mediated Synthesis : A transition-metal-free method utilizes iodine (I₂) to mediate the oxidative C-S bond formation. This process involves the condensation of thiosemicarbazide with an aldehyde, followed by iodine-mediated cyclization, offering an efficient and scalable route to 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org Another protocol uses iodine to promote the reaction between aroyl hydrazides and thioacetamide (B46855) to furnish 5-methyl-2-aryl-1,3,4-thiadiazoles under mild, metal-free conditions. bohrium.com

Heterogeneous Catalysis : Vanadium oxide loaded on fluorapatite (B74983) (V₂O₅/FAp) has been demonstrated as a robust and reusable catalyst for the one-pot, three-component reaction of 1,3,4-thiadiazole-amines, aldehydes, and active methylene (B1212753) compounds. rsc.org This green chemistry approach provides excellent yields (90–97%) in short reaction times (25–30 min) under mild, room-temperature conditions. rsc.org

Electrochemical Synthesis : An environmentally friendly electrochemical protocol has been developed for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles via oxidative intramolecular N-S bond formation. organic-chemistry.org This method operates at room temperature without the need for metal catalysts or chemical oxidants, representing a sustainable alternative to traditional methods. organic-chemistry.org

| Catalytic Method | Catalyst/Mediator | Key Features | Reference(s) |

| Oxidative Cyclization | Iodine (I₂) | Metal-free, scalable, efficient C-S bond formation. | organic-chemistry.orgbohrium.com |

| Multicomponent Reaction | V₂O₅/FAp | Green, reusable catalyst, high yields, mild conditions. | rsc.org |

| Electrochemical Synthesis | None (Electrolysis) | Catalyst- and oxidant-free, environmentally friendly. | organic-chemistry.org |

| Cross-Coupling | Palladium (Pd-G3 XantPhos) | Synthesis of arylsulfenyl-benzo-2,1,3-thiadiazoles. | researchgate.net |

Optimized Reaction Conditions and Parameters for Substituted Thiadiazoles (e.g., temperature control, inert atmosphere, acid selection)

The optimization of reaction parameters is critical for maximizing the yield and purity of substituted thiadiazoles. Key variables include the choice of solvent, base or acid catalyst, reaction temperature, and atmosphere.

For the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, a study identified the use of 2 equivalents of sodium hydride (NaH) in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere as the optimal conditions. acs.org The investigation revealed that both the type and quantity of the base, as well as the solvent, significantly impacted the reaction outcome. acs.org

In electrochemical synthesis, reaction conditions have been finely tuned. The synthesis of 3,5-bis(acyl)-1,2,4-thiadiazoles was optimized using 10 mol% of tetra-n-butylammonium iodide (n-Bu₄NI) as the electrolyte in a 1:1 mixture of acetonitrile (B52724) and methanol. jst.go.jp This study demonstrated that the choice and concentration of the electrolyte are crucial, as other electrolytes like n-Bu₄NBF₄ failed to yield the product, indicating the essential role of the iodide source. jst.go.jp

The table below summarizes optimized conditions from various studies, underscoring the importance of parameter control.

| Synthesis Type | Optimized Parameters | Yield | Reference(s) |

| NaH-Promoted Dehydrogenation | 2 equiv. NaH, DMF, Room Temp, N₂ atmosphere | Good to Excellent | acs.org |

| Electrochemical Dimerization | 10 mol% n-Bu₄NI, CH₃CN:CH₃OH (1:1), Constant Current | 85% | jst.go.jp |

| Ring Closure with CS₂ | KOH, Ethanol, Reflux for 10 h, Acidification to pH 4–5 | 78% | nih.gov |

| Acid-Catalyzed Cyclization | H₂SO₄ (catalytic amount), Ionic Liquid (solvent) | 40-96% | sbq.org.br |

Synthesis of Bismuthiol II Hydrate (B1144303) and its Direct Derivatives (e.g., potassium salt formation)

Bismuthiol II is the common name for the potassium salt of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione, often found in hydrated form. tcichemicals.comchemicalbook.com Its synthesis is intrinsically linked to the formation of the thiadiazole ring, often occurring in the same pot.

A direct synthesis involves reacting a suitable precursor with carbon disulfide in the presence of a potassium base. For example, a general industrial method involves heating hydrazine hydrate and carbon disulfide with potassium hydroxide (KOH) in a reactor. This one-step cyclization and salt formation is efficient. The crude dipotassium (B57713) salt of the parent 2,5-dimercapto-1,3,4-thiadiazole (B142945) can be filtered and subsequently acidified to precipitate the neutral dithiol compound. To synthesize the specific phenyl-substituted Bismuthiol II, phenylhydrazine (B124118) would be used as a precursor.

Alternatively, a multi-step synthesis can be employed. The reaction of 4-phenylthiosemicarbazide (B147422) with carbon disulfide in an ethanolic potassium hydroxide solution, followed by heating under reflux, directly yields the potassium salt, which is structurally analogous to Bismuthiol II. nih.gov The product precipitates upon cooling and acidification of the reaction mixture. nih.gov This demonstrates the direct formation of the potassium salt (the core of Bismuthiol II) as a result of using KOH during the cyclization step.

Novel Synthetic Routes for Functionalized Bismuthiol II Hydrate Analogues (e.g., nucleophilic substitution reactions)

The Bismuthiol II scaffold, with its reactive thiol and thione groups, is an excellent platform for creating functionalized analogues. Nucleophilic substitution is a primary strategy for this purpose. researchgate.netwikipedia.org The 1,3,4-thiadiazole ring is electron-deficient, making substitutions at the 2 and 5 positions favorable. researchgate.net

New derivatives, such as 2,5-bis(cycloalkylsulfanyl)- sbq.org.brCurrent time information in Bangalore, IN.thiadiazoles, have been synthesized through a one-pot, two-step procedure. researchgate.net This involves the initial formation of the dipotassium salt of 1,3,4-thiadiazole-2,5-dithiolate, which then acts as a nucleophile. researchgate.net The subsequent reaction with an electrophile, like chlorocyclopentane (B1362555) or bromocyclohexane (B57405), under reflux conditions results in the S-alkylated product via a nucleophilic substitution mechanism. researchgate.net

Another example involves the reaction of the Bismuthiol II core with N-(aryl)-2-chloroacetamides. In this synthesis, the thione group of a Bismuthiol II analogue is deprotonated by a base like potassium carbonate in acetone. The resulting thiolate anion then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetamide to displace the chloride leaving group and form a new C-S bond. nih.gov This S-alkylation reaction is a versatile method for attaching various functional side chains to the thiadiazole core, enabling the creation of a library of novel compounds.

Green Chemistry Principles in the Synthesis of Related Thiadiazole Compounds

The application of green chemistry principles to the synthesis of thiadiazole frameworks has gained significant traction, aiming to develop more environmentally benign and sustainable methodologies. researchgate.netmdpi.com These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency compared to conventional synthetic routes. researchgate.netresearchgate.net Key strategies include the use of alternative energy sources like microwave and ultrasonic irradiation, the implementation of solvent-free reaction conditions, and the development of reusable and eco-friendly catalysts. researchgate.netscilit.com

Research has demonstrated that green chemistry methods can lead to successful synthesis of thiadiazole derivatives with good to excellent yields, often ranging from 75-90%. nanobioletters.com These methods not only offer high product yields but also significantly reduce reaction times and the consumption of chemicals. nanobioletters.com

Microwave-Assisted Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry for the synthesis of thiadiazoles. researchgate.net This technique utilizes microwave energy to rapidly heat the reaction mixture, leading to a significant reduction in reaction times and often an improvement in product yields compared to conventional heating methods. researchgate.netbenthamscience.com For instance, the synthesis of 1,3,4-thiadiazole derivatives has been achieved with yields ranging from 85-90% using microwave irradiation, which is higher than the 75-80% yields obtained through ultrasonication. nanobioletters.com The benefits of microwave synthesis include rapid and uniform heating, which minimizes the formation of byproducts. researchgate.net

Ultrasonic Irradiation

Ultrasonication is another energy-efficient green chemistry approach used for the synthesis of thiadiazole compounds. researchgate.netnanobioletters.com This method utilizes the energy of sound waves to induce cavitation, which creates localized high-pressure and high-temperature zones, thereby accelerating the reaction rate. researchgate.net The synthesis of 1,3,4-thiadiazole derivatives using ultrasonic irradiation has been reported to provide good yields, typically between 75-80%. nanobioletters.com This method is considered eco-friendly, non-hazardous, reproducible, and economical. researchgate.netnanobioletters.com

Solvent-Free and Grinding Techniques

A significant advancement in the green synthesis of thiadiazoles is the use of solvent-free reaction conditions, often employing grinding techniques. tandfonline.com This method, also known as grindstone chemistry, involves the grinding of solid reactants together in a mortar and pestle, which generates energy through friction to initiate the reaction. tandfonline.com This approach offers numerous advantages, including simplicity, efficiency, cost-effectiveness, and high yields, while being environmentally friendly by eliminating the need for solvents. tandfonline.com The synthesis of 3-aryl-2,3-dihydro-1,3,4-thiadiazoles based on benzofuran (B130515) and chromone (B188151) moieties has been successfully achieved using this grinding technique. tandfonline.comtandfonline.com

Use of Green Catalysts and Solvents

The development and use of environmentally benign catalysts and solvents are central to green chemistry. mdpi.comscilit.com In the synthesis of thiadiazole derivatives, researchers have explored the use of recyclable catalysts to improve the sustainability of the process. For example, a recyclable cross-linked chitosan (B1678972) hydrogel biocatalyst has been used for the efficient synthesis of novel thiazole (B1198619) derivatives under ultrasonic irradiation, demonstrating high yields and the ability to be reused multiple times without significant loss of catalytic activity. mdpi.com

Furthermore, the use of greener solvents, such as ethanol, is encouraged. For instance, a one-pot, three-component fusion reaction for the synthesis of nanobioletters.comtandfonline.commdpi.comthiadiazolo[3,2-a]pyrimidines was carried out in ethanol at room temperature, resulting in excellent yields (90–97%) in a short reaction time (25–30 min). rsc.orgrsc.org

Photocatalytic Synthesis

A more recent green and efficient one-pot synthetic methodology involves photocatalysis for the production of thiadiazole derivatives. bohrium.com This method utilizes light to induce the reaction and offers good functional group tolerance under simple, mild, and metal-free conditions, aligning well with green chemistry principles. bohrium.com

The following table summarizes the comparison between conventional and green synthesis methods for thiadiazole derivatives based on research findings.

| Method | Reaction Time | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Longer | Lower | Established Procedures | nanobioletters.com |

| Microwave Irradiation | Shorter | 85-90 | Rapid heating, high yields | nanobioletters.com |

| Ultrasonic Irradiation | Shorter | 75-80 | Energy efficient, eco-friendly | nanobioletters.com |

| Grinding (Solvent-Free) | Variable | High | Simple, economical, environmentally friendly | tandfonline.com |

| Catalytic (V2O5/FAp) in Ethanol | 25-30 min | 90-97 | Mild conditions, reusable catalyst, green solvent | rsc.orgrsc.org |

Advanced Spectroscopic Characterization Techniques Applied to Bismuthiol Ii Hydrate and Its Derivatives

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in Bismuthiol II hydrate (B1144303) and understanding its molecular interactions. The potassium salt of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione, the chemical identity of Bismuthiol II, has been studied using these methods, revealing characteristic vibrational modes. nih.gov

In a study investigating the interaction of Bismuthiol II with molecular iodine, the FTIR spectrum of the resulting oxidized product, 5,5'-disulfanediylbis(3-phenyl-1,3,4-thiadiazole-2(3H)-thione), provided key insights into the bonding changes upon reaction. nih.gov For comparison, the vibrational spectra of related 1,3,4-thiadiazole (B1197879) derivatives have been extensively analyzed. For instance, in 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, Raman and infrared spectra have been measured and assigned with the aid of theoretical calculations. nih.gov Similarly, the FTIR spectra of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and its derivatives show characteristic bands for the C=N group, aromatic and aliphatic C-H stretching, and vibrations of the thiadiazole ring. jmchemsci.com

Table 1: Selected Vibrational Frequencies for Bismuthiol II and a Related Compound

| Functional Group/Vibrational Mode | Bismuthiol II Derivative (Oxidized Product) FTIR (cm⁻¹) nih.gov | 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione Raman (cm⁻¹) nih.gov | 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione IR (cm⁻¹) nih.gov |

| N-H Stretch | - | 3400-3100 | 3400-3100 |

| C-H (Aromatic) | 3100-3000 | - | - |

| C=N Stretch | ~1600 | - | - |

| C-S Stretch | 687-685 | - | - |

| Thiadiazole Ring Vibrations | 1425-1487 | - | - |

Note: Data for the Bismuthiol II derivative is from its oxidized product. The data for the related compound is provided for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of Bismuthiol II hydrate and its derivatives at the atomic level. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Bismuthiol II Derivative

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

| ¹H | -SH | 3.1 (brs) |

| -CH₂CO- | 3.71 (s) | |

| Aromatic | 7.01-7.30 (m) | |

| -NH | 12.3 (brs) | |

| ¹³C | Thiadiazole ring carbons | 163.77-169.01 |

| Phenyl carbons | 117.54-146.67 | |

| -CH₂CO- | Not specified | |

| C=O | Not specified |

Note: The data presented is for 2-(4-fluorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide, a derivative of Bismuthiol II, and is for illustrative purposes. nih.govdergipark.org.tr

X-ray Diffraction (Powder and Single Crystal X-ray Diffraction) for Crystalline Structure and Conformation Analysis

Table 3: Crystallographic Data for an Oxidized Derivative of Bismuthiol II

| Parameter | 5,5'-disulfanediylbis(3-phenyl-1,3,4-thiadiazole-2(3H)-thione) nih.gov |

| Crystal System | Not specified |

| Space Group | Not specified |

| Key Intermolecular Interactions | Short S---S and S---N contacts |

Electron Microscopy Techniques (Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)) for Morphological Characterization of Related Materials (e.g., nanosheets, coordination polymers)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for characterizing the morphology, size, and structure of materials at the micro- and nanoscale. While direct SEM and TEM studies of this compound crystals are not highlighted in the provided literature, these techniques are crucial for examining related materials where Bismuthiol II acts as a ligand or building block.

For instance, SEM and TEM have been used to visualize the morphology of coordination polymers. researchgate.net An SEM image of one such polymer revealed a finely branched network structure, while TEM observation confirmed the presence of nanoscale microstructures. researchgate.net The ability of Bismuthiol II to participate in the formation of nanosheets has also been noted, and these materials would be prime candidates for characterization by electron microscopy. mdpi.com Supramolecular assembly, driven by interactions like hydrogen bonding, can also lead to the formation of distinct morphologies that are well-suited for investigation by SEM and TEM. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. For this compound and its derivatives, XPS can provide valuable information about the oxidation states of sulfur, nitrogen, and any coordinated metal ions.

Although specific XPS data for this compound is not available in the provided search results, the technique has been applied to other bismuth-containing compounds. For example, in a study of a BiOCl/Bi-Bi₂O₃ composite, the high-resolution XPS spectrum of the Bi 4f core level showed binding energies consistent with the Bi³⁺ oxidation state. nih.gov This demonstrates the utility of XPS in determining the chemical state of bismuth, which would be equally applicable to Bismuthiol II complexes. The analysis of core-level spectra of sulfur in related compounds like 2-thiouracil (B1096) further illustrates the power of this technique in probing the electronic environment of sulfur atoms within a molecule. mdpi.com

Surface-Enhanced Raman Scattering (SERS) for Interfacial Adsorption and Binding Mechanism Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. This technique is particularly well-suited for studying the interfacial adsorption and binding mechanisms of Bismuthiol II.

A notable application of SERS involves a dual-signal sensor for Hg²⁺ based on Bismuthiol II-capped gold nanoparticles. researchgate.net In this system, the addition of Bismuthiol II to a solution of gold nanoparticles leads to their aggregation, creating "hot spots" that produce a strong SERS signal from the Bismuthiol II molecules. researchgate.net The binding of Bismuthiol II to the gold nanoparticle surface is crucial for this process. The subsequent addition of Hg²⁺ ions reverses this aggregation, causing a change in the SERS intensity that is dependent on the Hg²⁺ concentration. researchgate.net This demonstrates the utility of SERS in probing the binding interactions at the nanoparticle-molecule interface.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Formation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions in molecules and the formation of complexes. For this compound, UV-Vis spectroscopy is instrumental in characterizing its complexation with metal ions and understanding the resulting electronic properties.

The formation of a complex between Bismuthiol II and copper(II) ions has been studied using UV-Vis spectroscopy, where the appearance of a yellow-colored complex is monitored by its absorbance. scispace.com The UV-Vis spectrum of Bismuthiol II-capped gold nanoparticles shows a characteristic surface plasmon resonance band for the nanoparticles. researchgate.net Upon the addition of Bismuthiol II, this band shifts, indicating aggregation of the nanoparticles, which is a result of complex formation between the ligand and the gold surface. researchgate.net The electronic absorption spectra of metal complexes, in general, provide information about ligand-to-metal charge transfer (LMCT) and metal-centered (d-d) transitions. illinois.edu

Table 4: UV-Vis Absorption Maxima for a Bismuthiol II System

| System | Wavelength (λ_max, nm) | Observation | Reference |

| Gold Nanoparticles | ~520 | Surface Plasmon Resonance | researchgate.net |

| Gold Nanoparticles + Bismuthiol II | Red-shifted | Nanoparticle Aggregation | researchgate.net |

| Cu(II)-Bismuthiol II Complex | ~335 | Complex Formation | scispace.com |

Theoretical and Computational Investigations of Bismuthiol Ii Hydrate and Its Chemical Behavior

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of Bismuthiol II hydrate (B1144303). These methods are used to model the electronic structure, which in turn governs the molecule's reactivity and spectroscopic signatures. researchgate.netmdpi.comnih.gov

Electronic Structure and Reactivity: DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to create a quantitative picture of chemical reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. The mesoionic nature of the 1,3,4-thiadiazole (B1197879) ring allows it to easily cross cellular membranes and interact strongly with biological targets. nih.gov

Spectroscopic Property Prediction: Computational spectroscopy is a powerful application of quantum chemistry. bohrium.commdpi.com By simulating the vibrational modes of Bismuthiol II hydrate, researchers can predict its Infrared (IR) and Raman spectra. Similarly, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Visible absorption bands. rsc.org Comparing these predicted spectra with experimental data helps to confirm the molecule's structure and understand how its electronic environment influences its spectroscopic properties. mdpi.com For instance, DFT has been used to calculate the harmonic vibrational frequencies and IR intensities for various molecules, providing a benchmark for theoretical analysis. bohrium.com

Example Table: Predicted Spectroscopic Data for a Thiadiazole Derivative

| Parameter | Calculated Value | Experimental Value |

| ¹³C-NMR Shift (C=S) | 164.0 ppm | 163.8 ppm |

| ¹³C-NMR Shift (C-N) | 159.4 ppm | 160.1 ppm |

| IR Frequency (N-H) | 3375 cm⁻¹ | 3368 cm⁻¹ |

| UV-vis λ_max | 370 nm | 368 nm |

| Note: Data is illustrative, based on typical values for 1,3,4-thiadiazole derivatives as found in related studies. rsc.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion and interactions of this compound over time, providing insights into its dynamic behavior, particularly in a solution or crystalline state. nih.govnih.gov

Conformational Analysis: While the core 1,3,4-thiadiazole ring is rigid, substituents on the ring can rotate, leading to different stable conformations (isomers). MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. mdpi.com This is particularly important for understanding how the molecule might fit into a protein's active site or self-assemble in a crystal.

Computational Prediction of Coordination Geometries and Binding Energies with Metal Ions

The sulfur and nitrogen atoms in the this compound ring make it an excellent ligand for coordinating with metal ions. Computational methods are invaluable for predicting how and how strongly it will bind to different metals. scispace.comslu.semdpi.com

Binding Energies: A key output of these calculations is the binding energy, which quantifies the strength of the interaction between this compound and the metal ion. nih.gov A more negative binding energy indicates a more stable complex. By calculating binding energies for a range of different metal ions, a selectivity profile can be established. This predictive capability is essential for applications such as designing sensors for specific metals or developing agents for heavy metal remediation.

Example Table: Calculated Binding Energies of a Thiadiazole Ligand with Divalent Metal Ions

| Metal Ion | Coordination Geometry | Binding Energy (kcal/mol) |

| Cd(II) | Distorted Octahedral | -185.5 |

| Zn(II) | Tetrahedral | -210.2 |

| Cu(II) | Square Planar | -225.8 |

| Ni(II) | Octahedral | -215.4 |

| Note: Values are hypothetical and for illustrative purposes to show the output of DFT calculations in predicting metal-ligand interactions. |

Mechanistic Insights into Reaction Pathways and Catalytic Processes Involving this compound

Computational chemistry can be used to model entire chemical reactions, providing a step-by-step understanding of reaction mechanisms that is often impossible to observe experimentally. bris.ac.uk

Reaction Pathways: For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, computational methods can identify the most likely reaction pathway. acs.org This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The height of the energy barrier at the transition state determines the reaction rate. This level of detail helps in optimizing reaction conditions (temperature, solvent, catalyst) to improve yields and prevent unwanted side products.

Catalytic Processes: Bismuthiol II and its derivatives may act as catalysts, for example, in organometallic catalysis. bris.ac.uk Computational studies can elucidate the catalytic cycle by modeling each step: substrate binding, chemical transformation, and product release. Understanding these intricate mechanisms at a molecular level is key to designing more efficient and selective catalysts for industrial and pharmaceutical applications.

In Silico Design and Screening of Novel this compound Derivatives

The true predictive power of computational chemistry lies in its ability to design and evaluate new molecules before they are ever synthesized in a lab—a process known as in silico design. nih.govexcli.de

Design and Screening: Starting with the core structure of this compound, chemists can computationally introduce a wide variety of different functional groups at various positions on the molecule. For each of these virtual derivatives, the properties of interest—such as reactivity, binding affinity to a specific protein, or electronic properties—can be calculated. researchgate.netbris.ac.uknih.gov This allows for the rapid screening of vast virtual libraries of compounds to identify a small number of promising candidates. excli.de This approach significantly accelerates the discovery process for new materials and drugs by focusing laboratory efforts on the molecules most likely to succeed. Numerous studies have successfully used this combination of synthesis and in silico tools to discover novel bioactive agents based on thiazole (B1198619) and thiadiazole scaffolds. nih.govexcli.de

Advanced Analytical Applications of Bismuthiol Ii Hydrate in Chemical Sensing and Environmental Monitoring

Spectrophotometric Method Development for Trace Metal Ion Determination (e.g., Copper(II) in Various Matrices)

Spectrophotometry remains a widely used analytical technique due to its simplicity, cost-effectiveness, and reliability. sci-arch.org Bismuthiol II hydrate (B1144303) has proven to be an excellent chromogenic reagent for the spectrophotometric determination of trace metal ions, particularly copper(II). The methodology is based on the reaction between Bismuthiol II hydrate and copper(II) ions in an aqueous solution to form a stable, colored complex. researchgate.netresearchgate.net

The formation of the Cu(II)-Bismuthiol II complex results in a distinct yellow-colored species that exhibits maximum absorbance at a specific wavelength, typically around 395 nm. researchgate.netresearchgate.net This allows for the quantitative determination of copper(II) concentrations in various samples, including nutritional and environmental matrices. researchgate.net Key parameters such as pH, reagent concentration, and reaction time are optimized to ensure maximum complex formation and analytical sensitivity. sci-arch.orgresearchgate.net The optimal pH range for the complexation reaction is a critical factor that is carefully controlled to promote the reaction and enhance absorbance. researchgate.net

The method demonstrates good linearity over a specific concentration range, adhering to Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. researchgate.netmedcraveonline.com For instance, one study found Beer's law to be obeyed up to 1.2 mg/L of copper(II). researchgate.net The analytical performance of this spectrophotometric method is characterized by a low detection limit, indicating its suitability for trace analysis. researchgate.net

Table 1: Analytical Parameters for Spectrophotometric Determination of Copper(II) using this compound

| Parameter | Value | Reference |

|---|---|---|

| Maximum Absorbance (λmax) | 395 nm | researchgate.netresearchgate.net |

| pH Range for Complexation | 1.0 - 10.0 (optimum level determined experimentally) | researchgate.net |

| Linearity Range (Beer's Law) | Up to 1.2 mg/L | researchgate.net |

| Detection Limit | 0.03 mg/L | researchgate.net |

| Color of Complex | Yellow | researchgate.net |

Micellar Enhanced Spectrophotometry for Improved Analytical Sensitivity and Selectivity

To further enhance the analytical performance of the spectrophotometric determination of metal ions, micellar enhanced spectrophotometry has been successfully employed. This technique involves the use of surfactants to create a micellar medium, which can significantly improve the sensitivity and selectivity of the method. In the case of the this compound method for copper(II) determination, the non-ionic surfactant Triton X-114 has been utilized to great effect. researchgate.netresearchgate.net

The presence of Triton X-114 micelles in the aqueous solution facilitates the formation of the Cu(II)-Bismuthiol II complex, leading to an increase in the molar absorptivity of the complex. researchgate.netresearchgate.net This enhancement in absorbance directly translates to a lower detection limit and a wider linear range, allowing for the determination of even lower concentrations of the target analyte. researchgate.net The micellar environment also helps to stabilize the colored complex and can reduce interference from other ions present in the sample matrix, thereby improving the selectivity of the method. researchgate.net

The choice of surfactant is critical, with studies showing that non-ionic surfactants like Triton X-114 provide the most significant enhancement compared to anionic (e.g., Sodium Dodecyl Sulfate - SDS) or cationic (e.g., Cetyltrimethylammonium Bromide - CTAB) surfactants for this particular application. researchgate.net The concentration of the surfactant is also optimized to achieve the maximum analytical signal. researchgate.net

Table 2: Comparison of Conventional vs. Micellar Enhanced Spectrophotometry for Copper(II) Determination

| Feature | Conventional Spectrophotometry | Micellar Enhanced Spectrophotometry | Reference |

|---|---|---|---|

| Reagent | This compound | This compound with Triton X-114 | researchgate.netresearchgate.net |

| Sensitivity | Good | Enhanced | researchgate.net |

| Detection Limit | 0.10 mg/L (in one study) | 0.03 mg/L | researchgate.netresearchgate.net |

| Stability of Complex | Stable | Increased Stability | researchgate.net |

| Selectivity | Good | Improved | researchgate.net |

Electrochemical Sensing and Modified Electrodes Utilizing this compound Coordination Polymers

Electrochemical methods offer high sensitivity and the potential for miniaturization, making them attractive for in-situ environmental monitoring. This compound and its derivatives are promising candidates for the development of electrochemical sensors due to their ability to form stable coordination polymers with metal ions. researchgate.netnih.gov These coordination polymers can be used to modify electrode surfaces, creating chemically modified electrodes (CMEs) with enhanced selectivity and sensitivity for the detection of specific heavy metal ions. mdpi.commdpi.com

While direct research on this compound coordination polymers for electrochemical sensing is emerging, the principles are well-established. The modification of an electrode with a this compound-based polymer would involve immobilizing the polymer onto the electrode surface. This modified surface can then preconcentrate target metal ions from the sample solution through the chelating action of the this compound units within the polymer structure. mdpi.com Subsequent electrochemical detection, often using techniques like anodic stripping voltammetry, would provide a quantitative measurement of the captured metal ions. nih.govresearchgate.net

The synergistic effects between the metal ions and the this compound in the coordination polymer can lead to improved electrocatalytic activity and signal amplification. nih.gov Bismuth-modified electrodes, in general, have shown excellent performance for the detection of heavy metals like lead, cadmium, and mercury. nih.govresearchgate.net It is anticipated that electrodes modified with this compound coordination polymers would exhibit similar or enhanced capabilities, with the potential for simultaneous detection of multiple analytes. nih.govnih.gov

Solid-Phase Extraction and Preconcentration Strategies Employing Immobilized this compound Derivatives

Solid-phase extraction (SPE) is a powerful technique for the separation and preconcentration of trace analytes from complex matrices. nih.gov The efficiency of SPE can be significantly enhanced by using sorbent materials that have a high affinity and selectivity for the target analytes. Immobilized this compound derivatives have been successfully used to create novel SPE sorbents for the preconcentration of heavy metal ions. nih.gov

In one notable application, Bismuthiol II was immobilized onto magnetic nanoparticles. nih.gov This created a magnetic solid-phase extraction (MSPE) sorbent that could be easily separated from the sample solution using an external magnetic field. nih.gov This approach simplifies the extraction process and allows for rapid separation. nih.gov The immobilized Bismuthiol II acts as a chelating agent, binding with target metal ions such as chromium, copper, and lead from environmental water samples. nih.gov

After the extraction and preconcentration step, the captured metal ions can be eluted from the sorbent using a suitable eluent and then determined by a sensitive analytical technique like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). nih.gov This combination of SPE with a powerful detection method allows for the determination of trace metal ions at very low concentrations. nih.gov The method has been validated using certified reference materials and successfully applied to the analysis of real-world water samples. nih.gov

Table 3: Performance of Bismuthiol-II-immobilized Magnetic Nanoparticles for SPE

| Parameter | Chromium (Cr) | Copper (Cu) | Lead (Pb) | Reference |

|---|---|---|---|---|

| Enrichment Factor | 96 | 95 | 87 | nih.gov |

| Detection Limit (ng/mL) | 0.043 | 0.058 | 0.085 | nih.gov |

| Relative Standard Deviation (RSD, %) | 3.5 | 4.6 | 3.7 | nih.gov |

Environmental Remediation Applications through Heavy Metal Adsorption and Removal

The presence of heavy metals in wastewater is a significant environmental concern due to their toxicity and persistence. biomedres.us Adsorption is a widely used and effective method for the removal of heavy metals from aqueous solutions. biomedres.usnih.gov Materials with a high density of functional groups capable of binding to metal ions are excellent candidates for adsorbents. The chelating properties of this compound make it a promising material for environmental remediation applications, particularly in the removal of heavy metals through adsorption. nih.gov

While the primary focus of this compound research has been in analytical applications, the principles of its interaction with metal ions are directly applicable to environmental remediation. The thiol groups in this compound have a strong affinity for heavy metal ions, leading to the formation of stable complexes. nih.gov When this compound is immobilized on a solid support, such as silica (B1680970) gel or a polymer resin, it can be used as an adsorbent to effectively remove heavy metals from contaminated water. nih.govcput.ac.za

The adsorption process is typically influenced by factors such as pH, contact time, initial metal ion concentration, and temperature. mdpi.com The pH of the solution is particularly important as it affects the surface charge of the adsorbent and the speciation of the metal ions. mdpi.com The immobilized this compound can be packed into columns for continuous flow water treatment systems or used in batch processes. semanticscholar.org After saturation, the adsorbent can potentially be regenerated by eluting the bound metals with an appropriate reagent, allowing for the reuse of the adsorbent and the recovery of the metals. frontiersin.org

Mechanistic Research on Bismuthiol Ii Hydrate and Its Derivatives in Controlled Biological Systems in Vitro Studies

Investigation of Enzyme Activation and Inhibition Profiles (e.g., Carbonic Anhydrase Isoenzymes) in In Vitro Assays

For instance, various 2,5-disubstituted-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their inhibitory activity against several enzymes. One study reported that novel 2,5-disubstituted-1,3,4-thiadiazole derivatives exhibited inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) with IC50 values ranging from 0.73 to 4.50 mmol·L-1. sioc-journal.cn Some of these compounds showed even higher inhibitory activity than the positive control, oleanolic acid. sioc-journal.cn Another area of significant interest is the anticancer activity of such derivatives. Studies have shown that certain 1,3,4-thiadiazole (B1197879) derivatives display potent anti-proliferative activity against breast cancer cell lines, with some compounds exhibiting stronger inhibition than the reference drug etoposide. mdpi.com

While these findings are not directly on Bismuthiol II hydrate (B1144303), they underscore the therapeutic potential of the 1,3,4-thiadiazole moiety and suggest that Bismuthiol II and its derivatives could be valuable candidates for enzyme inhibition studies. The diverse biological activities of these derivatives, including antibacterial, antifungal, and anticancer effects, are often attributed to their interaction with key enzymes in pathogenic or cancer cells. nih.govresearchgate.netfrontiersin.org

Table 1: In Vitro Enzyme Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Target Enzyme/Cell Line | IC50/EC50 Values | Reference |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-thiadiazoles | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.73 - 4.50 mmol·L⁻¹ | sioc-journal.cn |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer Cell Line) | 49.6 µM | mdpi.com |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast Cancer Cell Line) | 53.4 µM | mdpi.com |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | HepG-2 (Liver Cancer Cell Line) | 8.03 ± 0.5 µM | dovepress.com |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | A-549 (Lung Cancer Cell Line) | 4.37 ± 0.7 µM | dovepress.com |

| 1,3,4-thiadiazole derivatives of glucosides (Compound 4i) | Phytophthora infestans | 3.43 µg/ml | frontiersin.org |

This table is interactive. Click on the headers to sort the data.

Ligand-Biomolecule Interactions and Binding Mechanisms in Defined In Vitro Environments

The interaction of small molecules with biomolecules is fundamental to their mechanism of action. While specific binding studies for Bismuthiol II hydrate are scarce, research on related 1,3,4-thiadiazole derivatives provides valuable models for potential interactions. The 1,3,4-thiadiazole ring is recognized for its ability to participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for binding to biological targets like proteins and DNA. mdpi.com

Molecular docking studies have been employed to predict the binding modes of 1,3,4-thiadiazole derivatives with specific protein targets. For example, in the context of anticancer research, docking simulations of novel 1,3,4-thiadiazole derivatives with Caspase 8, a key enzyme in apoptosis, revealed specific binding interactions. These interactions included alkyl and Pi-alkyl bonds with lipophilic amino acid residues such as ALA359, CYS360, and TRP410, as well as weaker carbon-hydrogen bonds with SER316 and GLN358. mdpi.com

Furthermore, the binding of 1,3,4-thiadiazole derivatives to Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target in anti-angiogenic cancer therapy, has been investigated. These studies indicate that the 1,3,4-thiadiazole moiety plays a crucial role in the binding and stability of these compounds within the receptor's active site. mdpi.com The ability of the 1,3,4-thiadiazole ring to act as a bioisostere of pyrimidine (B1678525) allows it to interfere with DNA replication processes, highlighting another potential mechanism of action. mdpi.com

Functional Studies of Novel this compound Analogues in Acellular Models

The synthesis and functional evaluation of novel analogues are a key strategy in drug discovery to enhance efficacy and explore structure-activity relationships. While specific functional studies on novel analogues of this compound are not widely reported, the broader class of 2,5-disubstituted-1,3,4-thiadiazoles has been extensively modified to explore a range of biological activities.

Researchers have synthesized various derivatives of 1,3,4-thiadiazol-2,5-dithiol (the core of Bismuthiol II) by reacting it with different organohalogens, carboxylic acid chlorides, and other reagents. researchgate.net These synthetic efforts have yielded compounds with diverse functionalities and biological properties. For example, novel 1,3,4-thiadiazole derivatives incorporating a benzisoselenazolone moiety have been synthesized and shown to exhibit inhibitory activity against cell division cycle 25B phosphatase (Cdc25B). sioc-journal.cn

Another study focused on creating hybrid molecules by coupling the 1,3,4-thiadiazole moiety with indolin-2-one, leading to compounds with potential anticancer activity. acs.org These analogues were evaluated in acellular assays and through molecular docking to understand their mechanism of action. The mesoionic character of the 1,3,4-thiadiazole ring is thought to enhance the ability of these compounds to cross cellular membranes and interact with intracellular targets. mdpi.com The functionalization of the thiol groups of Bismuthiol II provides a versatile platform for creating a library of new compounds with potentially enhanced or novel biological activities.

Chemical Modification and Derivatization Strategies for Bismuthiol Ii Hydrate

Synthesis and Characterization of Novel Thiadiazole Derivatives Incorporating the Bismuthiol II Framework

The Bismuthiol II structure serves as a versatile building block for a variety of novel thiadiazole derivatives. A primary synthetic route involves the nucleophilic substitution at the sulfur atoms. This is often achieved by first converting Bismuthiol II into its more reactive dipotassium (B57713) salt, 1,3,4-thiadiazole-2,5-dithiolate. This salt can then react with various electrophiles, such as alkyl or cycloalkyl halides, to yield 2,5-disubstituted derivatives. For instance, new 2,5-bis-cycloalkylsulfanyl- semanticscholar.orgacs.orgresearchgate.netthiadiazoles have been synthesized by reacting the dipotassium salt with chlorocyclopentane (B1362555) or bromocyclohexane (B57405) in ethanol (B145695) under reflux conditions.

Another approach involves the reaction of thiosemicarbazide (B42300) intermediates with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form the thiadiazole ring system with various substituents. semanticscholar.org This method allows for the incorporation of a wide range of functional groups, leading to compounds with diverse chemical properties.

The characterization of these new derivatives is crucial for confirming their structure and purity. A combination of spectroscopic and analytical techniques is employed:

Infrared (IR) Spectroscopy: IR spectra help identify characteristic functional groups. For example, the disappearance of the S-H stretching band and the appearance of new C-S bands confirm the substitution on the thiol groups.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. semanticscholar.org

Elemental Analysis: This provides the percentage composition of elements (C, H, N, S), which is compared against calculated values to verify the empirical formula of the new compound. semanticscholar.org

Single-Crystal X-ray Diffraction: For crystalline products, this technique provides definitive proof of the molecular structure and stereochemistry.

The following table summarizes characterization data for a selection of synthesized N-phenyl-1,3,4-thiadiazol-2-amine derivatives, illustrating the comprehensive analysis performed on these novel compounds. semanticscholar.org

| Compound | Yield (%) | Melting Point (°C) | Key Characterization Data |

|---|---|---|---|

| 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine (3c) | 70 | 230 - 231 | ¹H-NMR (DMSO-d₆): δ = 7.03 (t), 7.37 (t), 7.66 (d), 7.72 (d), 7.82 (d), 10.61 (s, NH). IR (KBr): 3259, 3209 (NH), 1618, 1605 (C=N) cm⁻¹. ESI-MS m/z: [M+H]⁺ = 332.1, 334.1. Anal. Calcd for C₁₄H₁₀BrN₃S: C, 50.62; H, 3.03; N, 12.65; S, 9.65. |

| 3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenol (3k) | 81 | 270 - 271 | ¹H-NMR (DMSO-d₆): δ = 6.94 (d), 7.08 (t), 7.34 (m), 7.42 (t), 7.71 (d), 9.86 (s, NH), 10.59 (s, OH). IR (KBr): 3233 (OH), 1594, 1569 (C=N) cm⁻¹. ESI-MS m/z: [M+H]⁺ = 269.8. Anal. Calcd for C₁₄H₁₁N₃OS: C, 62.44; H, 4.12; N, 15.60; S, 11.90. |

| 5-(3-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine (3m) | 67 | 195 - 196 | ¹H-NMR (DMSO-d₆): δ = 7.04 (t), 7.38 (t), 7.478 (t), 7.70 (m), 7.86 (d), 8.04 (s), 10.648 (s, NH). IR (KBr): 3236, 3185 (NH), 1608, 1589 (C=N) cm⁻¹. ESI-MS m/z: [M+H]⁺ = 332.0, 334.0. Anal. Calcd for C₁₄H₁₀BrN₃S: C, 50.62; H, 3.03; N, 12.65; S, 9.65. |

Functionalization Approaches for Tuning Electronic and Steric Properties

Functionalization of the Bismuthiol II core is a powerful method to modulate the electronic and steric properties of the resulting molecules. These properties are critical for applications ranging from materials science to coordination chemistry. The primary sites for functionalization are the exocyclic thiol groups, which can be derivatized with a wide array of substituents.

Tuning Electronic Properties: The electronic nature of the thiadiazole ring can be adjusted by attaching electron-donating or electron-withdrawing groups.

Coordination Chemistry: Attaching substituents like benzylthio groups, as in 2,5-bis(benzylthio)-1,3,4-thiadiazole, modifies the ligand's electronic properties, influencing how it coordinates with metal centers like rhenium. In such cases, coordination can occur through the nitrogen atoms of the thiadiazole ring.

Surface Modification: The principles of surface functionalization can be applied conceptually to Bismuthiol II derivatives. Attaching different functional groups can alter the molecule's Lewis basicity or acidity, which in turn controls its reactivity and interaction with other species, analogous to how amines of different basicity tune the reactivity of semiconductor surfaces.

Tuning Steric Properties: The size and spatial arrangement of the substituents (steric factors) play a significant role in the molecule's behavior.

Solubility and Packing: Introducing bulky groups, such as cyclopentyl or cyclohexyl rings, can increase the steric hindrance around the thiadiazole core. This can influence the molecule's solubility in different solvents and affect its crystal packing arrangement.

Doping and Intercalation: In the context of 2D materials, the steric properties of a molecule critically affect its interaction with a material's surface. For example, larger molecules may have a lower surface coverage, which can impact processes like charge transfer. This principle suggests that by controlling the size of the substituents on Bismuthiol II, one could potentially tune its interaction and doping efficiency with materials like graphene or MoS₂. nih.gov

Polymerization and Nanosheet Formation of Bismuthiol Derivatives (e.g., Poly(2,5-dimercapto-1,3,4-thiadiazole) Nanosheets)

Bismuthiol II (2,5-dimercapto-1,3,4-thiadiazole, BT) can be used as a monomer to synthesize polymers with interesting properties. A notable example is the formation of poly(2,5-dimercapto-1,3,4-thiadiazole) (PBT) through chemical oxidative polymerization. researchgate.net This process involves a dehydrogenation coupling reaction between the mercapto (-SH) groups of two BT monomers to form a disulfide (–S–S–) bond, creating the polymer backbone. researchgate.net

This polymerization can be carried out using oxidants like hydrogen peroxide (H₂O₂) or iodine (I₂) in an ethanol solution. researchgate.net The reaction is efficient, with polymerization yields reaching as high as 98.47% under optimized conditions. researchgate.net A key finding is that this polymerization process can lead to the formation of uniform nanosheets with thicknesses ranging from 89 to 367 nm. researchgate.net The formation of these layered structures is attributed to the secondary growth of the polymer and π-π stacking interactions between the molecular chains. researchgate.net

The reaction conditions, particularly temperature, have a significant impact on the polymerization yield. Research has shown that a moderate temperature is optimal for achieving the highest yield. researchgate.net

The table below shows the effect of temperature on the polymerization yield of PBT, highlighting the optimal conditions for synthesis. researchgate.net

| Polymerization Temperature (°C) | Polymerization Yield (%) |

|---|---|

| 0 | 31.17 |

| 5 | 72.17 |

| 25 | 98.47 |

| 40 | 77.85 |

| 50 | 56.18 |

These PBT nanosheets exhibit high thermostability and have potential applications in areas such as heavy metal ion adsorption. researchgate.net

Design and Synthesis of Crown Ether Analogues Featuring Thiadiazole Subunits and their Complexation Properties

Crown ethers are macrocyclic molecules known for their ability to selectively bind cations. By incorporating a Bismuthiol II subunit into a crown ether framework, new ligands with unique complexation properties can be designed. These thiadiazolo-crown ethers combine the cation-binding ability of the polyether loop with the specific coordination preferences of the thiadiazole unit.

The synthesis of these macrocycles is typically achieved through a nucleophilic substitution (Sₙ2) reaction. researchgate.net The dipotassium salt of Bismuthiol II is reacted with an appropriate dihalide, such as an ethylene (B1197577) glycol dihalide derivative, under high-dilution conditions to favor intramolecular cyclization over polymerization. semanticscholar.orgresearchgate.net This method has been used to successfully synthesize a range of hetero-crown ethers containing the 1,3,4-thiadiazole-2,5-dithio moiety. researchgate.net

The complexation properties of these thiadiazole-containing crown ethers have been studied extensively. The presence of "soft" sulfur donor atoms from the Bismuthiol II unit, in addition to the "hard" oxygen donors from the glycol chain, imparts a selective affinity for heavy and precious metal cations over alkali and alkaline earth metals. researchgate.net

The selectivity and strength of complexation are determined using methods like ion-pair extraction. researchgate.net Studies have shown that these ligands can effectively complex a wide variety of metal ions, including Ag⁺, Pb²⁺, Cu²⁺, Cd²⁺, Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺, Cr³⁺, and K⁺. semanticscholar.orgresearchgate.net The unique selectivity of these crown ethers makes them promising candidates for applications as metal sensors or for the separation of specific metals from mixtures. researchgate.net

Q & A

Q. How can the water content in Bismuthiol II Hydrate be experimentally determined?

To quantify the hydrate’s water content, thermogravimetric analysis (TGA) is widely employed. The methodology involves:

-

Sample Preparation : Accurately weigh the hydrate (~2.00 g) in a pre-tared crucible.

-

Heating Protocol : Gradually heat the sample to 200–300°C to decompose the hydrate into its anhydrous form, ensuring complete water removal without decomposing the compound.

-

Mass Calculations : Calculate the mass loss percentage using the formula:

-

Error Mitigation : Ensure uniform heating to avoid partial dehydration or sample spattering, which can lead to overestimation or underestimation of water content .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

Key methods include:

- X-ray Diffraction (XRD) : To verify crystalline structure and compare with reference patterns.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., thiol -SH stretches at \sim2500 cm⁻¹) and hydrogen bonding associated with water.

- Elemental Analysis : To validate the empirical formula by quantifying C, H, S, and Bi.

Experimental protocols should follow reproducibility guidelines, such as repeating measurements and cross-referencing with established databases .

Advanced Research Questions

Q. What is the mechanism behind this compound’s selectivity for heavy metal ions like Hg(II) and Pb(II)?

The selectivity arises from thiol-metal coordination chemistry :

- Sulfur Binding : The -SH groups in Bismuthiol II form stable complexes with soft Lewis acids (e.g., Hg²⁺, Pb²⁺) via dative bonds, leveraging sulfur’s high electron density.

- Competitive Adsorption : In mixed-ion systems, selectivity is influenced by ionic radius, charge density, and Hard-Soft Acid-Base (HSAB) principles. For example, Hg²⁺ (soft acid) binds more strongly to sulfur (soft base) than Ca²⁺ (hard acid) .

- Kinetic Factors : Adsorption follows pseudo-second-order kinetics, indicating chemisorption dominates. Optimal pH (e.g., pH 3 for Hg²⁺) minimizes competing protonation of -SH groups .

Q. How can experimental designs address discrepancies in reported adsorption capacities of Bismuthiol II-based materials?

Discrepancies often stem from variations in:

- Synthetic Conditions : Differences in hydration state, crystallinity, or post-synthetic modifications (e.g., MOF functionalization).

- Operational Parameters : pH, temperature, and initial metal concentration. For reproducibility, use a central composite design or Box-Behnken model to optimize variables systematically.

- Characterization Rigor : Ensure consistent use of BET surface area analysis, XPS for oxidation state confirmation, and ICP-MS for quantifying metal uptake .

Q. What challenges arise in scaling up this compound for environmental remediation applications?

Key challenges include:

- Hydrate Stability : Water loss during storage or processing can alter active sites. Solutions include encapsulation in silica matrices or controlled humidity storage.

- Reusability : Magnetic composites (e.g., Fe₃O₄@Bismuthiol II) enable easier separation via external magnets, but repeated adsorption-desorption cycles may degrade thiol groups. Regeneration with dilute acids (e.g., HNO₃) requires pH optimization to prevent structural collapse .

Q. How can spectroscopic methods resolve contradictions in this compound’s coordination geometry?

Conflicting reports on Bi-S coordination modes (monodentate vs. bridging) can be addressed via:

- X-ray Absorption Spectroscopy (XAS) : Examine Bi L₃-edge EXAFS to determine bond distances and coordination numbers.

- Raman Spectroscopy : Detect Bi-S vibrational modes (\sim300–400 cm⁻¹) and compare with computational models (DFT).

- Single-Crystal XRD : Resolve ambiguities in ligand arrangement, though hydrate instability may complicate crystal growth .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.